molecular formula C9H8BrFO2 B1613203 Methyl 2-(2-bromo-4-fluorophenyl)acetate CAS No. 949168-34-7

Methyl 2-(2-bromo-4-fluorophenyl)acetate

Cat. No.: B1613203
CAS No.: 949168-34-7
M. Wt: 247.06 g/mol
InChI Key: VLQWWEBJMRNYDR-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-fluorophenyl)acetate (CAS: 949168-34-7) is a halogenated aromatic ester with a molecular formula of C₉H₈BrFO₂ and a molar mass of 247.06 g/mol. It features a phenyl ring substituted with bromine at the 2-position and fluorine at the 4-position, linked to a methyl acetate group. This compound is synthesized for applications in pharmaceutical and agrochemical research, particularly as an intermediate in organic synthesis . Its purity (98%) and structural stability make it suitable for high-precision reactions .

Properties

IUPAC Name

methyl 2-(2-bromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWWEBJMRNYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648961
Record name Methyl (2-bromo-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949168-34-7
Record name Methyl (2-bromo-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-4-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-bromo-4-fluorophenyl)acetate is primarily used as an intermediate in the synthesis of more complex organic molecules. The presence of both bromine and fluorine atoms in its structure enhances its electrophilicity, making it a valuable building block for various chemical reactions. Some notable applications include:

  • Synthesis of Pharmaceuticals : The compound serves as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific biological pathways. Its halogenated structure can influence the pharmacological properties of the resulting compounds.
  • Agrochemical Development : It is also utilized in the agrochemical industry to develop pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection strategies .

Research indicates that this compound may exhibit various biological activities due to its unique structural features. Compounds with similar substituents often show potential as enzyme inhibitors or substrates in biochemical assays. Key findings include:

  • Enzyme Inhibition : The compound's interactions with biological targets are under investigation, focusing on how the bromine and fluorine substituents affect binding affinity and selectivity towards specific enzymes or receptors. This suggests potential therapeutic uses in medicinal chemistry.
  • Anticancer Activity : Studies have demonstrated that derivatives of similar compounds can act as antimitotic agents, interfering with microtubule formation, which is crucial for cell division. For instance, analogs of this compound have shown promising antiproliferative activity against various cancer cell lines .

Case Study 1: Antiproliferative Activity

Research has shown that certain derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For example, compounds structurally related to this acetate have been tested for their ability to inhibit cell growth and induce apoptosis in cancer cells. These studies highlight the potential for developing new anticancer therapies based on this compound's structural framework .

Case Study 2: Agrochemical Applications

In agrochemical research, this compound has been explored as an intermediate for synthesizing novel herbicides. Its effectiveness in disrupting plant growth processes has been evaluated in various field trials, demonstrating its utility in enhancing crop yields while minimizing environmental impact .

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-4-fluorophenyl)acetate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The bromine and fluorine substituents can influence the compound’s reactivity and interaction with molecular targets, affecting the overall reaction pathway .

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Ortho-substituted bromine in Methyl 2-(2-bromo-4-fluorophenyl)acetate induces steric hindrance, slowing EAS but enhancing regioselectivity in cross-coupling reactions compared to para-substituted analogs .
  • Functional Group Impact: The presence of nitro or amino groups significantly alters reactivity. For example, nitro groups increase electrophilicity, while amino groups enable peptide bond formation .
  • Regulatory Compliance : Methyl 2-(4-bromophenyl)acetate meets stringent pharmaceutical standards (USP/EMA), making it preferable for commercial drug manufacturing .

Biological Activity

Methyl 2-(2-bromo-4-fluorophenyl)acetate, also known by its CAS number 71783-54-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈BrF O₂
  • Molecular Weight : 247.06 g/mol
  • Log P (octanol-water partition coefficient) : Approximately 2.44 to 2.84, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

1. Pharmacokinetic Properties

This compound has been characterized as a Blood-Brain Barrier (BBB) permeant , which suggests its potential for central nervous system (CNS) applications. It is identified as a CYP1A2 inhibitor , which may affect the metabolism of other drugs processed by this enzyme . The compound does not appear to be a substrate for P-glycoprotein (P-gp), indicating a lower likelihood of being actively expelled from cells.

The compound's biological effects are hypothesized to be mediated through interactions with specific protein targets involved in various signaling pathways. Notably, it may exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that derivatives of similar structure can selectively inhibit COX-1, thereby impacting prostaglandin biosynthesis and inflammation pathways .

Study on Anti-inflammatory Activity

A recent study focused on the synthesis and evaluation of alkyl derivatives of related compounds demonstrated that certain derivatives showed promising anti-inflammatory activities through selective inhibition of COX-1 . This suggests that this compound or its derivatives could be explored further for therapeutic applications in inflammatory diseases.

Cancer Research Implications

Research into bromodomain-containing protein 4 (BRD4) inhibitors has highlighted the role of similar compounds in cancer therapy. BRD4 is implicated in the regulation of gene expression related to tumor growth and proliferation. Compounds that disrupt BRD4 interactions have shown efficacy in preclinical models for various cancers, suggesting that this compound could be evaluated for similar effects in cancer models .

Comparative Table of Biological Activities

PropertyThis compound
BBB PermeabilityYes
CYP Enzyme InhibitionCYP1A2
COX InhibitionPotential COX-1 selective
Log P (iLOGP)2.44
Log P (WLOGP)2.53
Log Kp (skin permeation)-5.89 cm/s

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-bromo-4-fluorophenyl)acetate
Reactant of Route 2
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Methyl 2-(2-bromo-4-fluorophenyl)acetate

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